Cas no 6298-28-8 (1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea)

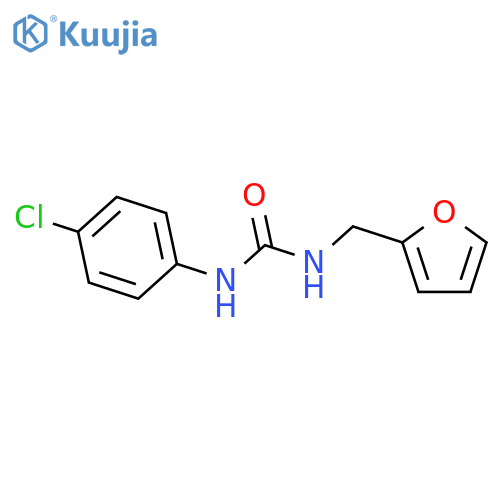

6298-28-8 structure

商品名:1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea

- 1-(4-chlorophenyl)-3-(2-furylmethyl)urea

- NSC45938

- AC1Q3JQG

- AC1L64CZ

- CBDivE_001161

- AC1Q5P09

- CTK5B6916

- MolPort-001-540-019

- 1-(4-chlorophenyl)-3-(2-furylmethyl)urea; NSC45938; AC1Q3JQG; AC1L64CZ; CBDivE_001161; AC1Q5P09; CTK5B6916; MolPort-001-540-019;

- 1-(4-CHLOROPHENYL)-3-FURFURYLUREA

- 3-(4-chlorophenyl)-1-(2-furylmethyl)urea

- NSC-45938

- DTXSID70286470

- DS-013832

- AKOS000663836

- SB61524

- 1-(4-Chloro-phenyl)-3-furan-2-ylmethyl-urea

- CS-0363589

- AB00073987-01

- 6298-28-8

-

- インチ: InChI=1S/C12H11ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)

- InChIKey: HYUGNZSILYTAAN-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl

計算された属性

- せいみつぶんしりょう: 250.05103

- どういたいしつりょう: 250.050905

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.342

- ふってん: 370.6°C at 760 mmHg

- フラッシュポイント: 177.9°C

- 屈折率: 1.622

- PSA: 54.27

- LogP: 3.71860

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11084329-5g |

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |

6298-28-8 | 95+% | 5g |

$904 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434259-1g |

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |

6298-28-8 | 95+% | 1g |

¥3516.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434259-5g |

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |

6298-28-8 | 95+% | 5g |

¥10368.00 | 2024-05-06 | |

| Chemenu | CM523149-1g |

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea |

6298-28-8 | 95% | 1g |

$343 | 2023-02-02 |

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

6298-28-8 (1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量